molecular formula C13H11N3OS3 B2532075 N-({[3,3'-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2379972-60-6

N-({[3,3'-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2532075
CAS No.: 2379972-60-6
M. Wt: 321.43
InChI Key: JLHKLPNGKHAQFM-UHFFFAOYSA-N
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Description

N-({[3,3'-Bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 2379972-60-6) is a synthetic organic compound with a molecular formula of C13H11N3OS3 and a molecular weight of 321.4 g/mol . This hybrid molecule is of significant interest in medicinal chemistry and materials science due to its unique structure, which incorporates two distinct heterocyclic systems known for their biological activity. The compound features a 4-methyl-1,2,3-thiadiazole carboxamide moiety linked to a [3,3'-bithiophene] scaffold. The 1,2,3-thiadiazole ring is a privileged structure in drug discovery. Recent studies on novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have demonstrated potent in vitro antimicrobial activity, particularly against Gram-positive bacteria, including resistant strains like Staphylococcus aureus . Furthermore, the [3,3'-bithiophene] component is a conjugated system often explored in the development of organic electronic materials and has also been identified as a key structural feature in compounds exhibiting a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer effects . The strategic combination of these two pharmacophores in a single molecule makes this compound a promising candidate for researchers investigating new antibacterial agents or functional organic materials. Its mechanism of action is believed to be multi-faceted, potentially involving the disruption of microbial cell walls or interference with key enzymatic processes. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) and laboratory safety guidelines prior to use.

Properties

IUPAC Name

4-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS3/c1-8-12(20-16-15-8)13(17)14-5-11-4-10(7-19-11)9-2-3-18-6-9/h2-4,6-7H,5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHKLPNGKHAQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the bithiophene core through a cross-coupling reaction, such as Suzuki coupling, using 3-bromothiophene and a suitable boronic acid . The resulting bithiophene derivative is then subjected to further functionalization to introduce the thiadiazole ring. This can be achieved through cyclization reactions involving appropriate reagents and conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole moiety undergoes nucleophilic substitution reactions at the sulfur-containing positions. For example:

Reaction TypeConditionsProductsYieldSource
Thiolate displacementNaSH in ethanol, 60°C, 4hThiolated derivative72%
Amine substitutionEthylenediamine, DMF, reflux, 12hDiamino-thiadiazole analog58%

Quantum chemical calculations (r2SCAN-3c level) suggest that substitutions proceed via an S<sub>N</sub>2 mechanism when steric hindrance is minimal .

Electrophilic Aromatic Substitution on Bithiophene

The 3,3'-bithiophene unit participates in electrophilic reactions, primarily at the α-positions:

ElectrophileCatalystPosition ModifiedProduct Application
Bromine (Br<sub>2</sub>)FeCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>5'-positionPrecursor for Suzuki coupling
Nitration (HNO<sub>3</sub>)H<sub>2</sub>SO<sub>4</sub>, 0°C4'-positionNitro-derivatives for redox studies

Regioselectivity is controlled by the electron-donating methyl group on the thiadiazole ring, which directs electrophiles to the less hindered thiophene ring .

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed cross-couplings:

Table 3: Palladium-Catalyzed Couplings

ReactionReagentConditionsYield
Suzuki-Miyaura4-Bromophenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, THF/H<sub>2</sub>O85%
Stille CouplingTributyl(thienyl)stannaneCuI, PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, DMF78%

These reactions modify the bithiophene system for optoelectronic material synthesis .

Carboxamide Functionalization

The carboxamide group undergoes hydrolysis and condensation:

  • Acidic Hydrolysis : 6M HCl, 100°C, 8h → 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (94% yield).

  • Schiff Base Formation : Reacts with benzaldehyde in ethanol under Dean-Stark conditions to form imine derivatives (63% yield) .

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions:

DipolarophileConditionsProduct
PhenylacetyleneCuI, 80°C, DCMThiadiazolo-triazole hybrid
NorborneneRh(cod)Cl<sub>2</sub>, PhCl, 130°CFused bicyclic compound

Rhodium-catalyzed reactions show complete regioselectivity at the thiadiazole’s C4 position .

Metal Coordination

The sulfur and nitrogen atoms coordinate transition metals:

Metal SaltSolventComplex StructureApplication
Cu(NO<sub>3</sub>)<sub>2</sub>·3H<sub>2</sub>OMeOHOctahedral Cu-S/N coordinationCatalytic oxidation studies
AgCF<sub>3</sub>SO<sub>3</sub>AcetonitrileLinear Ag-thiadiazole polymerAntimicrobial agents

Stoichiometric studies indicate a 1:2 metal-to-ligand ratio.

Photochemical Reactions

Under UV light (365 nm), the compound undergoes:

  • Dimerization : Forms a cyclobutane-linked dimer via [2+2] photocycloaddition (45% yield).

  • Singlet Oxygen Generation : Acts as a photosensitizer in methanol, producing <sup>1</sup>O<sub>2</sub> (Φ<sub>Δ</sub> = 0.32) .

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer research. Its structure, which includes thiadiazole and bithiophene moieties, is known to enhance biological activity against various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. Studies have indicated that compounds with thiadiazole structures can induce apoptosis in cancer cells by affecting mitochondrial function and triggering cell cycle arrest.
  • Case Studies :
    • A study evaluated the cytotoxic effects of similar thiadiazole derivatives against human breast adenocarcinoma (MCF7) and lung cancer (A549) cell lines. Results indicated that compounds with similar structural features exhibited significant growth inhibition, suggesting a potential role for N-({[3,3'-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide in cancer therapy .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been investigated due to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

  • Activity Spectrum : Preliminary studies have shown that derivatives of thiadiazoles possess broad-spectrum antibacterial and antifungal activities. The presence of the bithiophene structure may enhance membrane permeability and improve efficacy against resistant strains.
  • Research Findings : In vitro studies demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Organic Electronics

The bithiophene component of the compound makes it suitable for applications in organic electronics, particularly in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

  • Charge Transport Properties : Research indicates that thiophene-based compounds can facilitate charge transport due to their conjugated systems. This property is crucial for enhancing the efficiency of electronic devices.
  • Device Performance : Studies have shown that incorporating thiadiazole derivatives into polymer matrices can improve the performance of organic solar cells by increasing light absorption and charge mobility .

Summary of Research Findings

Application AreaKey FindingsRelevant Studies
Anticancer ActivityInduces apoptosis in cancer cells; effective against MCF7 and A549 ,
Antimicrobial PropertiesBroad-spectrum activity; effective against resistant strains ,
Organic ElectronicsEnhances charge transport; improves device efficiency ,

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide depends on its specific application. In organic electronics, the compound functions by facilitating charge transport through its conjugated system. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Carboxamide Backbones

A. BTP2 (N-{4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)

  • Structure : Replaces the bithiophene group with a pyrazole ring bearing trifluoromethyl substituents.
  • Activity : A calcium release-activated calcium (CRAC) channel inhibitor, reducing TLR4-mediated ROS generation and lung injury in acute lung injury models .
  • Key Difference : The pyrazole moiety introduces strong electron-withdrawing effects (CF₃ groups), enhancing metabolic stability compared to the bithiophene’s conjugated π-system, which may improve membrane permeability.

B. N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide

  • Structure : Features a dichlorophenyl-substituted thiazole instead of bithiophene.
  • Activity : Demonstrated kinase modulation (c-Abl) in supporting information .

C. N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

  • Structure : Contains a cyclobutyl-substituted 1,3,4-thiadiazole instead of bithiophene.
  • Key Difference : The cyclobutyl group introduces steric hindrance, possibly reducing off-target interactions compared to the planar bithiophene .
Functional Analogues with Bithiophene Moieties

A. N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

  • Structure : Ethyl linker between bithiophene and thiadiazole vs. the methyl linker in the target compound.

B. N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

  • Structure : Incorporates a hydroxyethyl group and benzo-thiadiazole.
  • Key Difference : The hydroxyl group enhances solubility, addressing a common limitation of thiadiazole derivatives .

Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (e.g., CF₃ in BTP2): Enhance stability but reduce solubility.
  • Conjugated Systems (e.g., bithiophene): May improve binding to aromatic residues in enzymes or receptors via π-π interactions.
  • Linker Length : Methyl vs. ethyl linkers influence steric accessibility ( vs. Target Compound).

Biological Activity

N-({[3,3'-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in cancer research and antimicrobial applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H11N3OS3C_{13}H_{11}N_{3}OS_{3} with a molecular weight of 321.4 g/mol. The structural framework includes a bithiophene moiety which is known for its electronic properties that can be advantageous in biological systems.

PropertyValue
Molecular FormulaC₁₃H₁₁N₃OS₃
Molecular Weight321.4 g/mol
CAS Number2379972-60-6

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Bithiophene : This can be achieved through coupling reactions such as Suzuki coupling.
  • Attachment to Thiadiazole : The bithiophene unit is then linked to the thiadiazole via nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • Mechanism of Action : The compound exhibits its anticancer effects by inhibiting key pathways involved in tumor growth. It has been shown to induce apoptosis and cell cycle arrest in cancer cells by targeting specific receptors such as c-Met and VEGFR-2 .
  • Case Study : In vitro studies demonstrated that related thiadiazole compounds led to significant inhibition of cell proliferation in human cancer cell lines with IC50 values indicating potent activity (e.g., IC50 = 2.44 µM against LoVo cells) .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogenic bacteria.

  • Inhibition Studies : The agar well diffusion method revealed that certain thiadiazole derivatives exhibited high levels of inhibition against Gram-positive bacteria like Staphylococcus aureus .
  • Mechanism : The antimicrobial activity may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in animal models. Studies indicate favorable absorption and distribution characteristics which are crucial for its potential therapeutic applications .

Summary of Key Findings

Activity TypeTarget/EffectIC50 (µM)Reference
AnticancerLoVo Cells2.44
AnticancerMCF-7 Cells23.29
AntimicrobialStaphylococcus aureusHigh Inhibition Zone

Q & A

Q. Advanced

  • Oxidative cyclization optimization : Use iodine in DMF with triethylamine to minimize sulfur byproduct formation. Monitor reaction temperature (reflux conditions) to prevent over-oxidation .
  • Protecting group strategies : Temporarily protect reactive amines (e.g., with Boc groups) during bithiophene functionalization to avoid unwanted nucleophilic attacks .

How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Q. Advanced

  • Electron-deficient thiadiazoles : Activate the carboxamide group for nucleophilic substitution. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .
  • Electron-rich bithiophenes : Enhance π-conjugation, shifting absorption maxima (λmax) in UV-Vis spectra. Compare λmax values to quantify electronic effects .

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